molecular formula C8H6ClN B013527 4-Chloroindole CAS No. 25235-85-2

4-Chloroindole

Cat. No.: B013527
CAS No.: 25235-85-2
M. Wt: 151.59 g/mol
InChI Key: SVLZRCRXNHITBY-UHFFFAOYSA-N
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Description

4-Chloroindole is a halogenated derivative of indole, an aromatic heterocyclic organic compound. Indole and its derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The addition of a chlorine atom at the 4-position of the indole ring significantly alters its chemical properties and biological activities, making this compound a compound of interest in scientific research and industrial applications .

Mechanism of Action

Target of Action

4-Chloroindole, like other indole compounds, has unique properties that allow it to mimic peptide structures and reversibly bind to enzymes . This makes it valuable in regulating plant growth . It has been found to stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .

Mode of Action

This compound interacts with its targets, leading to a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes . In the case of Vibrio parahaemolyticus, a food-borne pathogen, this compound effectively inhibited planktonic cell growth, biofilm formation, bacterial motility, fimbrial activity, hydrophobicity, protease activity, and indole production .

Biochemical Pathways

This compound affects various biochemical pathways. In plants, it is involved in the regulation of plant growth and enhancing plant resistance to biotic and abiotic stresses . In bacteria, it has been shown to inhibit biofilm formation, a key virulence factor . In the case of the bacterium Variovorax, this compound is transformed into the biologically inactive 2-oxindole-3-acetic acid (oxIAA) by the two-component IadC-IadD/IadE dioxygenase-reductase system .

Pharmacokinetics

It has been shown to have antimicrobial and antivirulence properties against vibrio species . Specifically, this compound at 20 μg/mL inhibited more than 80% of biofilm formation with a minimum inhibitory concentration (MIC) of 50 μg/mL against V. parahaemolyticus and Vibrio harveyi .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In plants, it stimulates root and fruit formation and activates the plant’s immune system . In bacteria, it inhibits biofilm formation and other virulence factors . It also causes visible damage to the cell membrane of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of plant growth, the presence of this compound can stimulate root and fruit formation and activate the plant’s immune system against both biotic (e.g., pests and diseases) and abiotic (e.g., drought and temperature) factors . In the context of bacteria, the efficacy of this compound in inhibiting biofilm formation and other virulence factors can be influenced by the specific environmental conditions of the bacterial habitat .

Biochemical Analysis

Biochemical Properties

4-Chloroindole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It has been associated with various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit biofilm formation in Vibrio parahaemolyticus, a food-borne pathogen . Specifically, this compound at 20 μg/mL inhibited more than 80% of biofilm formation . This suggests that this compound can influence cell function by affecting cellular structures and processes such as biofilm formation .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors, which could be a valuable clue for understanding the mechanism of action of this compound

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in pea seeds, the levels of this compound were found to decrease as the seeds matured . This suggests that this compound may have temporal effects on cellular function, possibly related to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, indole derivatives have been studied for their effects in animal models. For instance, Indole Acetic Acid (IAA), an indole derivative, has been shown to exert anti-depressive effects in a mouse model of chronic mild stress

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Indole itself is known to be involved in various metabolic pathways, including the synthesis of the plant hormone indole-3-acetic acid

Transport and Distribution

Indole compounds are known to be transported in plants, and their distribution can be regulated by both local auxin biosynthesis and polar auxin transport .

Subcellular Localization

The YUCCA gene family, which is involved in auxin biosynthesis, has been found to have transmembrane domain structures and subcellular localizations that correlate with specific tissue localizations and functions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroindole can be synthesized through various methods. One common approach involves the cyclization of 2-chlorophenylhydrazine with acetylene derivatives under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where 4-chloroaniline is coupled with an appropriate indole precursor .

Industrial Production Methods: Industrial production of this compound often involves the use of microwave irradiation to enhance reaction rates and yields. For example, a method using copper(I) iodide as a catalyst in dimethylformamide (DMF) under microwave irradiation has been reported to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.

    Nucleophilic Substitution: Reagents include amines, thiols, and alkoxides, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

4-Chloroindole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in modulating biological pathways and as a potential therapeutic agent.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

  • 4-Fluoroindole
  • 4-Bromoindole
  • 4-Iodoindole
  • 7-Chloroindole

Comparison: 4-Chloroindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other halogenated indoles, this compound exhibits higher potency in inhibiting bacterial growth and biofilm formation. Its chlorine atom at the 4-position also makes it more reactive towards nucleophilic substitution reactions compared to its fluoro and bromo counterparts .

Properties

IUPAC Name

4-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLZRCRXNHITBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Record name 4-chloroindole
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30179894
Record name 4-Chloroindole
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25235-85-2, 136669-25-5
Record name 4-Chloroindole
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Record name 4-Chloroindole
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Record name 25235-85-2
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Record name 4-Chloroindole
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Record name 4-chloroindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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